2,4,7-Trimethoxyquinoline-3-carbaldehyde
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Overview
Description
2,4,7-Trimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H13NO4. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethoxyquinoline-3-carbaldehyde typically involves the reaction of 2,4,7-trimethoxyquinoline with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the quinoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 2,4,7-Trimethoxyquinoline-3-carboxylic acid.
Reduction: 2,4,7-Trimethoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethoxyquinoline-3-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom at the 2-position instead of a methoxy group.
2,4-Dimethoxyquinoline-3-carbaldehyde: Lacks the methoxy group at the 7-position.
2,4,7-Trimethoxyquinoline: Lacks the aldehyde group at the 3-position.
Uniqueness: 2,4,7-Trimethoxyquinoline-3-carbaldehyde is unique due to the presence of three methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
51179-20-5 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2,4,7-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-8-4-5-9-11(6-8)14-13(18-3)10(7-15)12(9)17-2/h4-7H,1-3H3 |
InChI Key |
ZARVOVGVZBTWGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)OC)C=O)OC |
Origin of Product |
United States |
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